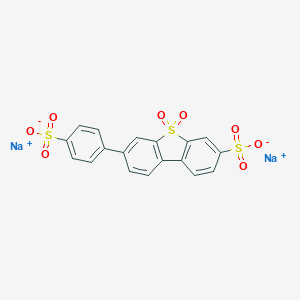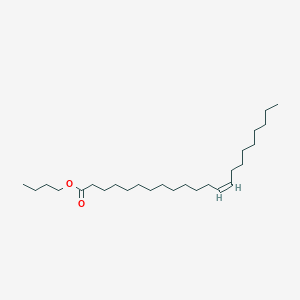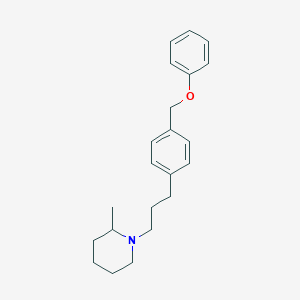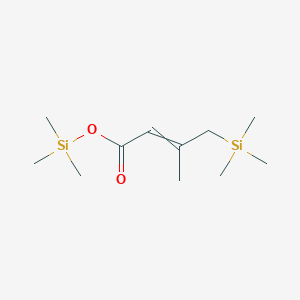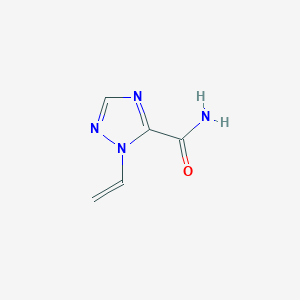
1-Vinyl-1H-1,2,4-triazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Vinyl-1H-1,2,4-triazole-5-carboxamide, also known as VTCA, is a nitrogen-containing heterocyclic compound that has gained significant attention in scientific research due to its unique properties. VTCA is a versatile molecule that has been used in various fields of study, including medicinal chemistry, material science, and biochemistry.
Mecanismo De Acción
The mechanism of action of 1-Vinyl-1H-1,2,4-triazole-5-carboxamide is not fully understood. However, it has been suggested that 1-Vinyl-1H-1,2,4-triazole-5-carboxamide exerts its biological activities by inhibiting enzymes involved in various metabolic pathways. For example, 1-Vinyl-1H-1,2,4-triazole-5-carboxamide has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine. This inhibition leads to an increase in the concentration of acetylcholine in the brain, which is beneficial in the treatment of Alzheimer's disease.
Efectos Bioquímicos Y Fisiológicos
1-Vinyl-1H-1,2,4-triazole-5-carboxamide has been reported to exhibit various biochemical and physiological effects. For example, 1-Vinyl-1H-1,2,4-triazole-5-carboxamide has been shown to inhibit the growth of Candida albicans, a pathogenic fungus that causes infections in humans. In addition, 1-Vinyl-1H-1,2,4-triazole-5-carboxamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. Furthermore, 1-Vinyl-1H-1,2,4-triazole-5-carboxamide has been shown to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Vinyl-1H-1,2,4-triazole-5-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. In addition, 1-Vinyl-1H-1,2,4-triazole-5-carboxamide is stable under normal laboratory conditions and has a long shelf life. However, there are also some limitations to using 1-Vinyl-1H-1,2,4-triazole-5-carboxamide in lab experiments. For example, the solubility of 1-Vinyl-1H-1,2,4-triazole-5-carboxamide in water is relatively low, which can make it difficult to work with in aqueous solutions. Furthermore, the mechanism of action of 1-Vinyl-1H-1,2,4-triazole-5-carboxamide is not fully understood, which can make it challenging to design experiments to study its effects.
Direcciones Futuras
There are several future directions for the study of 1-Vinyl-1H-1,2,4-triazole-5-carboxamide. One potential area of research is the development of new synthetic methods for 1-Vinyl-1H-1,2,4-triazole-5-carboxamide that are more efficient and environmentally friendly. In addition, further studies are needed to fully understand the mechanism of action of 1-Vinyl-1H-1,2,4-triazole-5-carboxamide and its potential as a therapeutic agent for various diseases. Furthermore, the use of 1-Vinyl-1H-1,2,4-triazole-5-carboxamide as a building block in the synthesis of new materials has potential applications in various fields, including catalysis, drug delivery, and sensors.
Métodos De Síntesis
1-Vinyl-1H-1,2,4-triazole-5-carboxamide can be synthesized through a two-step reaction process. The first step involves the reaction of 4-amino-1,2,4-triazole with acetic anhydride to form 1-acetyl-4-amino-1,2,4-triazole. The second step involves the reaction of 1-acetyl-4-amino-1,2,4-triazole with vinyl isocyanate to form 1-Vinyl-1H-1,2,4-triazole-5-carboxamide. This method has been widely used in the synthesis of 1-Vinyl-1H-1,2,4-triazole-5-carboxamide due to its simplicity and high yield.
Aplicaciones Científicas De Investigación
1-Vinyl-1H-1,2,4-triazole-5-carboxamide has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit antifungal, antibacterial, and anticancer activities. In addition, 1-Vinyl-1H-1,2,4-triazole-5-carboxamide has been shown to have potential as a therapeutic agent for the treatment of Alzheimer's disease. Furthermore, 1-Vinyl-1H-1,2,4-triazole-5-carboxamide has been used as a building block in the synthesis of various materials, including polymers, dendrimers, and metal-organic frameworks.
Propiedades
Número CAS |
106535-51-7 |
|---|---|
Nombre del producto |
1-Vinyl-1H-1,2,4-triazole-5-carboxamide |
Fórmula molecular |
C5H6N4O |
Peso molecular |
138.13 g/mol |
Nombre IUPAC |
2-ethenyl-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C5H6N4O/c1-2-9-5(4(6)10)7-3-8-9/h2-3H,1H2,(H2,6,10) |
Clave InChI |
PEKPAJNIMAGSRZ-UHFFFAOYSA-N |
SMILES |
C=CN1C(=NC=N1)C(=O)N |
SMILES canónico |
C=CN1C(=NC=N1)C(=O)N |
Sinónimos |
1H-1,2,4-Triazole-5-carboxamide,1-ethenyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Bis[1-(isopropyl)-2,2-dimethyl-3-(2-methyl-1-oxopropoxy)propyl] succinate](/img/structure/B34960.png)
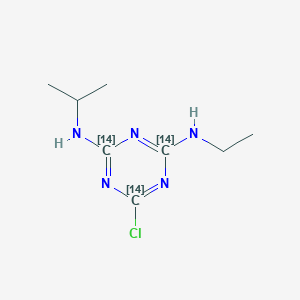
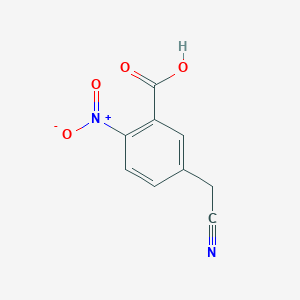
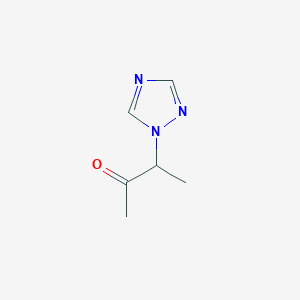
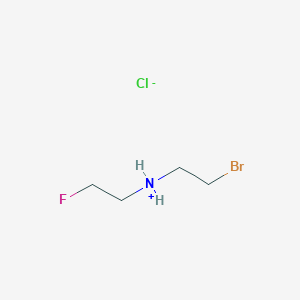
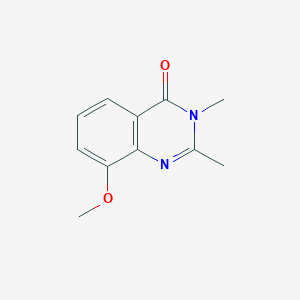
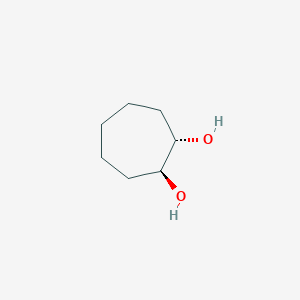
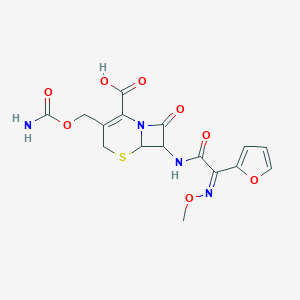
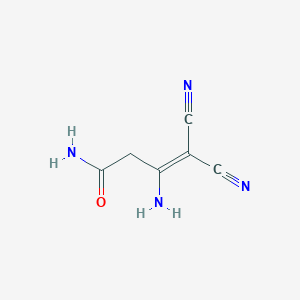
![2-(2-chloroindolo[2,3-b]quinoxalin-6-yl)-N'-[(1E)-1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]acetohydrazide](/img/structure/B34979.png)
